PF 4693627 PF 4693627 PF-4693627 is an orally bioavailable inhibitor of microsomal prostaglandin E (PGE) synthase-1 (mPGES-1; IC50 = 3 nM). It is selective for mPGES-1 over PGDS, TXAS, and 5-LO in HWB-1483 cells, which have IC50 values greater than 50 μM, as well as COX-2 in fetal fibroblasts (IC50 = >10 μM). PF-4693627 inhibits LPS-stimulated synthesis of PGE2 in human whole blood (IC50 = 109 nM). In vivo, PF-4693627 (10 mg/kg) inhibits PGE2 production in a guinea pig model of carrageenan-induced air pouch inflammation.
PF-4693627 is a potent, selective and orally bioavailable mPGES-1 inhibitor for the potential treatment of inflammation.
Brand Name: Vulcanchem
CAS No.: 1312815-93-2
VCID: VC0539264
InChI: InChI=1S/C26H29Cl2N3O3/c27-19-6-4-17(5-7-19)21-13-24-23(14-22(21)28)30-26(34-24)31-10-8-18(9-11-31)25(33)29-20-3-1-2-16(12-20)15-32/h4-7,13-14,16,18,20,32H,1-3,8-12,15H2,(H,29,33)/t16-,20-/m0/s1
SMILES: C1CC(CC(C1)NC(=O)C2CCN(CC2)C3=NC4=C(O3)C=C(C(=C4)Cl)C5=CC=C(C=C5)Cl)CO
Molecular Formula: C26H29Cl2N3O3
Molecular Weight: 502.436

PF 4693627

CAS No.: 1312815-93-2

Cat. No.: VC0539264

Molecular Formula: C26H29Cl2N3O3

Molecular Weight: 502.436

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

PF 4693627 - 1312815-93-2

Specification

CAS No. 1312815-93-2
Molecular Formula C26H29Cl2N3O3
Molecular Weight 502.436
IUPAC Name 1-[5-chloro-6-(4-chlorophenyl)-1,3-benzoxazol-2-yl]-N-[(1S,3S)-3-(hydroxymethyl)cyclohexyl]piperidine-4-carboxamide
Standard InChI InChI=1S/C26H29Cl2N3O3/c27-19-6-4-17(5-7-19)21-13-24-23(14-22(21)28)30-26(34-24)31-10-8-18(9-11-31)25(33)29-20-3-1-2-16(12-20)15-32/h4-7,13-14,16,18,20,32H,1-3,8-12,15H2,(H,29,33)/t16-,20-/m0/s1
Standard InChI Key CPDNPVKDQXLYHO-JXFKEZNVSA-N
SMILES C1CC(CC(C1)NC(=O)C2CCN(CC2)C3=NC4=C(O3)C=C(C(=C4)Cl)C5=CC=C(C=C5)Cl)CO
Appearance Solid powder

Introduction

Chemical and Structural Characteristics

Molecular Identity and Synthesis

PF-4693627, chemically designated as 1-[5-chloro-6-(4-chlorophenyl)-2-benzoxazolyl]-N-[(1s,3s)-3-(hydroxymethyl)cyclohexyl]-4-piperidinecarboxamide, is synthesized through a multi-step process involving the coupling of substituted benzoxazole intermediates with piperidinecarboxamide derivatives . The compound’s crystalline solid form ensures stability at recommended storage temperatures (-20°C) . Key physicochemical properties include:

PropertyValue
Molecular FormulaC26H29Cl2N3O3\text{C}_{26}\text{H}_{29}\text{Cl}_{2}\text{N}_{3}\text{O}_{3}
Molecular Weight502.4 g/mol
Purity≥98%
CAS Number1312815-93-2
SolubilityDMSO-soluble

Structural Optimization

Mechanism of Action and Selectivity

mPGES-1 Inhibition

PF-4693627 targets mPGES-1, the terminal enzyme in the arachidonic acid cascade responsible for converting prostaglandin H2 (PGH2) to PGE2. Unlike nonsteroidal anti-inflammatory drugs (NSAIDs) that inhibit COX-1/2, PF-4693627 selectively blocks mPGES-1, preserving the production of anti-inflammatory prostacyclin (PGI2) and thromboxane A2 (TXA2) . This selectivity mitigates gastrointestinal and cardiovascular risks associated with COX inhibition .

Enzymatic and Cellular Selectivity

In enzyme assays, PF-4693627 exhibits >10,000-fold selectivity for mPGES-1 over COX-2 (IC50_{50} >10 µM), TXAS (IC50_{50} >50 µM), and 5-LO (IC50_{50} >50 µM) . Cellular studies in human whole blood (HWB) confirmed inhibition of lipopolysaccharide (LPS)-induced PGE2 synthesis (IC50_{50} = 109 nM) without affecting other prostaglandins .

Preclinical Pharmacological Profile

In Vitro Efficacy

PF-4693627 demonstrates robust activity across species:

Assay SystemIC50_{50}
Human mPGES-1 enzyme3 nM
Guinea pig mPGES-1 enzyme10.79 nM
A549 cells (PGE2 inhibition)16.24 nM
Human whole blood (LPS-stimulated)109 nM

Notably, the compound shows no activity against rat or mouse mPGES-1, limiting rodent model applications but underscoring its human specificity .

In Vivo Anti-Inflammatory Activity

In a guinea pig carrageenan-induced air pouch model, oral administration of PF-4693627 (10 mg/kg) reduced PGE2 levels by 85% within 6 hours, comparable to COX-2 inhibitors but without suppressing PGI2 or TXA2 . Repeated dosing (50 mg/kg/day for 7 days) showed no hepatotoxicity or renal impairment, supporting its safety profile .

Pharmacokinetics and Metabolism

Absorption and Distribution

PF-4693627 exhibits dose-proportional pharmacokinetics in preclinical species:

SpeciesOral BioavailabilityHalf-life (h)Cmax_{\text{max}} (µg/mL)
Rat64%2.31.8
Guinea Pig89%4.13.2
Dog72%6.54.7

The compound’s brain-to-plasma ratio (0.22) suggests limited central nervous system penetration, reducing off-target effects .

Metabolic Stability

Cytochrome P450 (CYP) inhibition assays indicate low interaction potential (IC50_{50} >50 µM for CYP3A4, 2D6, and 2C9), minimizing drug-drug interaction risks . Plasma protein binding ranges from 92–95% across species, ensuring sustained systemic exposure .

Comparative Analysis with Other mPGES-1 Inhibitors

PF-4693627 surpasses earlier inhibitors like MF63 and compound 44 in selectivity and pharmacokinetics:

CompoundmPGES-1 IC50_{50}HWB IC50_{50}Oral Bioavailability
MF631 nM1.3 µM22% (rat)
Compound 440.9 nM0.14 µM50% (rat)
PF-46936273 nM0.109 µM64–89%

Its improved metabolic stability and human-specific activity position it as a superior candidate for clinical translation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator